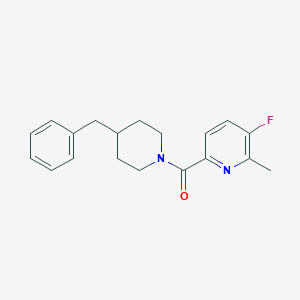

6-(4-Benzylpiperidine-1-carbonyl)-3-fluoro-2-methylpyridine

Description

Properties

IUPAC Name |

(4-benzylpiperidin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O/c1-14-17(20)7-8-18(21-14)19(23)22-11-9-16(10-12-22)13-15-5-3-2-4-6-15/h2-8,16H,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXPIJQLAYUZOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Benzylpiperidine-1-carbonyl)-3-fluoro-2-methylpyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the benzyl group and the fluorinated pyridine moiety. Key steps may include:

Cyclization: Formation of the piperidine ring through cyclization reactions.

Substitution: Introduction of the benzyl group via nucleophilic substitution.

Fluorination: Incorporation of the fluorine atom into the pyridine ring using fluorinating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(4-Benzylpiperidine-1-carbonyl)-3-fluoro-2-methylpyridine can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of carbonyl groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or piperidine moiety.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Use of nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

6-(4-Benzylpiperidine-1-carbonyl)-3-fluoro-2-methylpyridine is being studied for its potential therapeutic effects. Research indicates that compounds with similar structures often exhibit significant biological activities, including analgesic and anti-inflammatory effects. The compound's ability to modulate enzyme activity and receptor interactions is crucial in developing new pharmacological agents.

Case Studies:

- Analgesic Properties: A study explored the compound's binding affinity to opioid receptors, suggesting potential use as an analgesic agent.

- Anti-inflammatory Effects: Research has indicated that derivatives of this compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.

Interaction Studies

Understanding the interaction of this compound with biological targets is essential for optimizing its structure for enhanced efficacy. Studies have focused on:

- Binding Affinity: Evaluating how effectively the compound binds to various receptors.

- Mechanism of Action: Investigating the pathways through which the compound exerts its effects on biological systems.

Industrial Applications

In addition to its medicinal applications, this compound can be utilized in industrial settings:

- Synthesis of New Materials: It serves as a building block for synthesizing more complex molecules.

- Catalysis: The compound may act as a catalyst in various chemical reactions, enhancing efficiency and selectivity.

Mechanism of Action

The mechanism of action of 6-(4-Benzylpiperidine-1-carbonyl)-3-fluoro-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine

- Structure : Features a 5-chloro-2-(trifluoromethyl)phenyl group at the 6-position of the pyridine ring.

- Bioactivity : Demonstrates antimicrobial, antitumor, and anti-inflammatory activities .

- Key Differences: The 4-benzylpiperidine carbonyl group in the target compound replaces the halogenated phenyl group.

6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine

- Structure : Similar to the above but with a 4-chloro substituent on the phenyl ring.

- Crystallography : The dihedral angle between the pyridine and benzene rings is 59.8°, stabilized by weak C–H···π interactions .

- Synthesis : Prepared via Suzuki coupling of 2-methyl-3-fluoropyridine-6-boronic acid with 2-bromo-5-chlorobenzotrifluoride .

- Key Differences :

- The target compound’s benzylpiperidine group may alter molecular packing and solubility due to increased steric bulk.

F13714 (1-(3-Chloro-4-fluorobenzoyl)-4-fluoro-N-[[5-methyl-6-(methylamino)-2-pyridinyl]methyl]-4-piperidinemethanamine)

- Structure: Contains a 3-chloro-4-fluorobenzoyl group and a methylamino-substituted pyridine.

- Pharmacokinetics: The methylamino group may enhance metabolic stability compared to the target compound’s unmodified piperidine .

Crystallographic and Stability Data

| Parameter | 6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine | Target Compound (Inferred) |

|---|---|---|

| Dihedral Angle (Pyridine-Phenyl) | 59.8° | Likely >60° due to bulkier substituent |

| Stabilizing Interactions | Weak C–H···π interactions | Potential π-π stacking with benzyl group |

| Space Group | P21/n | Undetermined |

| Melting Point | Not reported | Expected higher due to carbonyl group |

Biological Activity

6-(4-Benzylpiperidine-1-carbonyl)-3-fluoro-2-methylpyridine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 312.4 g/mol. Its structure features a piperidine ring, a fluoro group, and a pyridine moiety, which contribute to its reactivity and interaction with biological systems .

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the fields of analgesia and cancer therapy. The piperidine ring is known for its role in modulating neurotransmitter systems, which can influence pain pathways and tumor growth .

Interaction Studies

Interaction studies focusing on this compound have shown its binding affinity to several biological targets. For example, it may act on receptors involved in pain modulation or cell proliferation pathways, leading to significant biological effects .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Piperidine ring, fluoro group | Potential analgesic and anticancer properties |

| Fentanyl | Piperidine ring | Strong analgesic properties |

| Crizotinib | Piperazine moiety | Targeted therapy for specific cancers |

| 4-(Propanamido)perhydroazepines | Similar piperidinic structure | Potent analgesic effects |

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various models:

- Analgesic Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant analgesic effects comparable to established pain relievers. These effects were attributed to their interaction with opioid receptors .

- Anticancer Properties : In cancer cell lines, compounds with similar structures showed promising cytotoxicity and apoptosis induction. The compound was evaluated against FaDu hypopharyngeal tumor cells, revealing enhanced cytotoxicity compared to standard treatments like bleomycin .

- Neuroprotective Effects : Some derivatives exhibited dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 6-(4-Benzylpiperidine-1-carbonyl)-3-fluoro-2-methylpyridine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving coupling reactions. For example, a piperidine-carbonyl intermediate may be generated by reacting 4-benzylpiperidine with activated carbonyl reagents (e.g., chloroformates or carbodiimides). Subsequent fluorination and methylation steps require controlled conditions to avoid side reactions. Key parameters include temperature (e.g., maintaining <0°C during fluorination to prevent decomposition ), solvent selection (e.g., anhydrous DMF for moisture-sensitive steps), and catalyst optimization (e.g., Pd-mediated cross-coupling for pyridine ring functionalization ).

Q. How can the structural conformation of this compound be validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, weak C–H···π interactions and dihedral angles between aromatic rings (e.g., 59.8° observed in analogous fluoropyridines ) can be measured. Alternative methods include NMR (e.g., -NMR to confirm fluorine positioning ) and mass spectrometry (HRMS for molecular weight validation ).

Q. What are the recommended protocols for assessing in vitro stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 37°C. Use HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to monitor degradation products. For fluorinated analogs, trifluoroacetic acid (TFA) in mobile phases improves peak resolution . Stability criteria: ≥90% purity retention after 24 hours .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., varying IC values across assays) be resolved?

- Methodological Answer : Discrepancies often arise from assay-specific variables. For fluorinated pyridines, consider:

- Cellular permeability : Use logP calculations (e.g., ACD/Labs software) and parallel artificial membrane permeability assays (PAMPA) to correlate lipophilicity with activity .

- Metabolite interference : Perform LC-MS/MS to identify active metabolites that may skew results .

- Receptor binding dynamics : Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins, accounting for fluorine’s electronegativity .

Q. What computational strategies are effective for predicting off-target interactions of this compound?

- Methodological Answer : Combine pharmacophore modeling (e.g., Phase software) with molecular dynamics simulations (e.g., GROMACS). Focus on fluorine’s role in hydrogen bonding and hydrophobic interactions. Validate predictions via kinase panel screening (e.g., Eurofins KinaseProfiler™) .

Q. How can crystallization challenges (e.g., poor crystal yield) be addressed during X-ray analysis?

- Methodological Answer : Optimize solvent systems using high-throughput crystallization screens (e.g., Hampton Research Crystal Screen™). For fluoropyridines, mixed solvents (e.g., dichloromethane/hexane) enhance lattice packing. Slow evaporation at 4°C improves crystal quality. If twinning occurs, use SHELXL’s TWINABS for data refinement .

Data Interpretation & Quality Control

Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?

- Methodological Answer : UPLC-MS (e.g., Waters ACQUITY™ with ESI) provides ppm-level sensitivity. For fluorinated byproducts, -NMR at 470 MHz resolves overlapping signals . Quantify impurities against USP reference standards .

Q. How should researchers reconcile discrepancies between computational predictions and experimental solubility data?

- Methodological Answer : Re-evaluate force field parameters (e.g., OPLS4 for fluorinated systems) and validate with experimental shake-flask assays. Adjust for ionization effects using Henderson-Hasselbalch calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.